REACTION_CXSMILES
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[OH-].[K+].CO.O.C([O:9][CH:10]([CH:17]=[CH2:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=O)C>>[CH:17]([CH:10]([OH:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH2:18] |f:0.1|
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Name
|
|
Quantity
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761 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
3.5 L
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Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 L
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
703 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C1=CC=CC=C1)C=C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A second 12 L flask equipped with mechanical stirrer
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Type
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CUSTOM
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Details
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producing a dark red-colored solution
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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EXTRACTION
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Details
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extracted twice with 4 L of diethyl ether
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Type
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WASH
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Details
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The ether layer was then washed with three times with 4 L of aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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The ether layer was dried with MgSO4 (magnesium sulfate)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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Ether was removed from the filtrate under reduced pressure
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Type
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CUSTOM
|
Details
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to give a brown oil
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |